REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[NH:5][c:6]1[c:7]([C:15]([CH3:16])([CH3:17])[CH3:18])[cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:25][NH:26][CH3:27].[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24]>>[CH2:2]([C:3](=[O:4])[NH:5][c:6]1[c:7]([C:15]([CH3:16])([CH3:17])[CH3:18])[cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]1)[N:26]([CH3:25])[CH3:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc([N+](=O)[O-])cc1NC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CN(C)CC(=O)Nc1cc([N+](=O)[O-])ccc1C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |